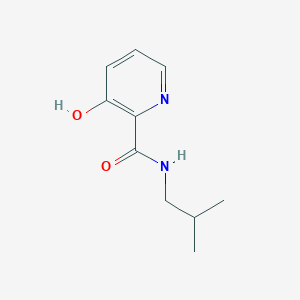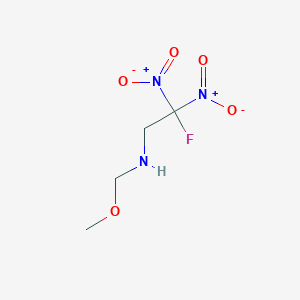![molecular formula C17H39NO3S2Si B12557494 N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine CAS No. 142348-30-9](/img/structure/B12557494.png)
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of both ethylsulfanyl and triethoxysilyl groups, making it versatile in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with ethylsulfanyl ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it to a silanol group.
Substitution: The ethylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Silanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating reactions such as amination, condensation, and polymerization.
Biology: In biological research, it can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Industry: Widely used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine involves its ability to interact with various molecular targets through its functional groups. The ethylsulfanyl groups can form strong interactions with metal ions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. These interactions enable the compound to act as a versatile reagent and catalyst in various chemical processes.
Comparaison Avec Des Composés Similaires
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethylsulfanyl groups.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups but no ethylsulfanyl groups.
Uniqueness: N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both ethylsulfanyl and triethoxysilyl groups, which provide it with distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
142348-30-9 |
|---|---|
Formule moléculaire |
C17H39NO3S2Si |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
N,N-bis(2-ethylsulfanylethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C17H39NO3S2Si/c1-6-19-24(20-7-2,21-8-3)17-11-12-18(13-15-22-9-4)14-16-23-10-5/h6-17H2,1-5H3 |
Clé InChI |
WUAOFUFGHXAHEY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(CCSCC)CCSCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)


![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)




